![molecular formula C10H9N5S B13157800 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile
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Overview
Description
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile is a complex organic compound that features a triazolo-pyrazine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups that may enhance its reactivity or binding properties.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazolo-pyrazine core but differs in its substituents, which can lead to different chemical and biological properties.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with a triazolo core, but with different functional groups and applications.
Uniqueness
The uniqueness of 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile lies in its specific combination of the triazolo-pyrazine core with the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Biological Activity
The compound 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile (CAS No. 2060050-26-0) is a novel triazole derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9N5S
- Molecular Weight : 231.28 g/mol
- Structure : The compound features a triazole ring fused to a pyrazine moiety and a thiophene ring with a carbonitrile functional group.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various bacterial strains. A related study reported that certain triazole compounds demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
Anticancer Potential
Compounds containing the triazole and pyrazine scaffolds have been investigated for their anticancer properties:
- A derivative of the triazolo-pyrazine structure was assessed against multiple cancer cell lines. It exhibited cytotoxic effects with IC50 values ranging from 10 to 20 μM against breast and colon cancer cell lines .
- In vitro studies showed that derivatives similar to our compound could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-Tubercular Activity
The potential of triazole derivatives in combating tuberculosis has been explored:
- A study synthesized various substituted pyrazinoic acid derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values as low as 1.35 μM, indicating promising anti-tubercular properties .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that this compound may trigger programmed cell death through mitochondrial pathways.
- Interference with Nucleic Acid Synthesis : The presence of the thiophene and triazole rings may facilitate interactions with DNA or RNA synthesis processes.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds revealed that modifications in the thiophene ring significantly enhanced antibacterial activity. The study utilized a series of tests against Gram-positive and Gram-negative bacteria, confirming that specific substitutions led to lower MIC values.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of triazolo-pyrazine derivatives on human breast cancer cells (MCF-7). Results indicated that compounds similar to This compound could reduce cell viability by over 50% at concentrations around 15 μM after 48 hours of treatment.
Properties
Molecular Formula |
C10H9N5S |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H9N5S/c11-5-7-1-2-8(16-7)10-13-9-6-12-3-4-15(9)14-10/h1-2,12H,3-4,6H2 |
InChI Key |
VXHRDDBUWCGRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=C(S3)C#N)CN1 |
Origin of Product |
United States |
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